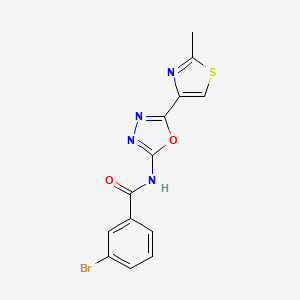

3-bromo-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide

Description

3-Bromo-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2-methylthiazole moiety at the 5-position and a 3-bromobenzamide group at the 2-position. This scaffold combines pharmacophoric elements known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name |

3-bromo-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN4O2S/c1-7-15-10(6-21-7)12-17-18-13(20-12)16-11(19)8-3-2-4-9(14)5-8/h2-6H,1H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKADZNPSRLTQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-methylthioamide with appropriate reagents under controlled conditions.

Formation of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization of a suitable precursor, such as a hydrazide, with reagents like phosphorus oxychloride.

Coupling with Benzamide: The final step involves coupling the synthesized thiazole-oxadiazole intermediate with 3-bromobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using efficient purification techniques, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The thiazole and oxadiazole rings can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or potassium thiolate can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or thiol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

3-bromo-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-bromo-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Brominated Analogues

- N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (Compound 21) Synthesis: Prepared via General Procedure B using 4-bromobenzoic acid, oxalyl chloride, and intermediate 4B in pyridine (37% yield) . Purity: >95% by HPLC.

3-Bromo-N-(phenyl[5-(piperidin-1-yl)-1,3,4-oxadiazol-2-yl]methyl)benzamide (Isomer)

Non-Brominated Analogues

- N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (Compound 26)

Variations in the Oxadiazole Substituents

Methylthiazole vs. Dihydrobenzodioxin

- N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (Compound 19)

Piperidinyl vs. Methylthiazole

Antifungal Activity

- LMM5 and LMM11

Anticancer Activity

- 2-Amino-N-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide Activity: Inhibited HDAC-8 in breast cancer cells (IC₅₀: 2.8 µM for MCF-7) . Comparison: The target compound’s bromobenzamide could target different epigenetic enzymes, but mechanistic studies are needed.

Biological Activity

3-Bromo-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound can be described by the following structural formula:

It features a bromine atom attached to a benzamide moiety, which is further substituted with a 1,3,4-oxadiazole ring containing a methylthiazole group. The synthesis typically involves multi-step organic reactions, including bromination and condensation reactions to yield the final product.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives containing oxadiazole rings show promising activity against various bacterial strains. The antimicrobial efficacy was assessed using the broth microdilution method against both Gram-positive and Gram-negative bacteria.

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 16 |

| This compound | Escherichia coli | 32 |

These results suggest that the compound can effectively inhibit microbial growth at relatively low concentrations.

Anticancer Activity

The compound's anticancer potential has also been explored. In vitro studies have shown that it exhibits selective cytotoxicity against several cancer cell lines. The following table summarizes the IC50 values observed in various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| A549 (Lung Cancer) | 7.2 |

| HCT116 (Colon Cancer) | 6.5 |

The results indicate that the compound may act as a potential chemotherapeutic agent due to its ability to inhibit cancer cell proliferation.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. The oxadiazole moiety is known to influence signaling pathways associated with cell growth and apoptosis. Preliminary studies suggest that the compound may inhibit key enzymes involved in these pathways or interfere with receptor-ligand interactions essential for tumor growth.

Case Studies

- Study on Antimicrobial Efficacy : A study published in Molecules reported the synthesis of various oxadiazole derivatives and their antimicrobial activities. Compounds similar to our target showed significant inhibition against S. aureus and E. coli, reinforcing the importance of structural modifications for enhancing biological activity .

- Anticancer Evaluation : In another investigation focusing on the anticancer properties of benzamide derivatives, researchers found that modifications at the oxadiazole position significantly affected cytotoxicity against MCF-7 cells . This highlights the need for further exploration of structure-activity relationships (SAR).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.